molecular formula C26H22N2O6S B12158427 5-(2,3-Dimethoxyphenyl)-1-(4,6-dimethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

5-(2,3-Dimethoxyphenyl)-1-(4,6-dimethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

Cat. No.: B12158427
M. Wt: 490.5 g/mol
InChI Key: QGYZYLKERGBNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 5-(2,3-Dimethoxyphenyl)-1-(4,6-Dimethylbenzothiazol-2-yl)-4-(2-Furylcarbonyl)-3-Hydroxy-3-Pyrrolin-2-One

Historical Context of Pyrrolinone-Based Heterocycles

Pyrrolinones, unsaturated analogs of pyrrolidines, have emerged as privileged scaffolds in medicinal chemistry due to their versatile hydrogen-bonding capacity and conformational rigidity. The pyrrolinone core, exemplified by 3-pyrrolin-2-one, derives its pharmacological relevance from its ability to mimic peptide bonds while offering enhanced metabolic stability. Early applications of pyrrolidine derivatives, such as the racetam class of nootropics (e.g., piracetam and aniracetam), demonstrated the therapeutic potential of nitrogen-containing five-membered rings. These compounds pioneered the use of cyclic amines in central nervous system disorders, leveraging their ability to cross the blood-brain barrier and modulate neurotransmitter systems.

The structural refinement of pyrrolidine to pyrrolinone introduced a ketone group, enhancing dipole interactions and enabling participation in keto-enol tautomerism. This modification proved critical in optimizing pharmacokinetic properties, as seen in the development of P2X3 receptor antagonists for chronic pain management. For instance, pyrrolinone derivatives like compound 34 demonstrated potent antagonistic activity by exploiting the hydrogen-bonding network of the P2X3 receptor’s ATP-binding site. The incorporation of electron-withdrawing groups, such as the hydroxy and carbonyl moieties in 3-pyrrolin-2-one, further fine-tuned electron density distribution, enabling selective interactions with biological targets.

Table 1: Evolution of Pyrrolinone Derivatives in Drug Discovery
Compound Class Key Modification Therapeutic Application Target
Racetams Pyrrolidone core Cognitive enhancement Glutamate receptors
P2X3 Antagonists 3-Pyrrolin-2-one core Chronic pain P2X3 purinergic receptor
Anticonvulsants N-Substituted pyrrolinone Epilepsy Voltage-gated ion channels

Significance of Benzothiazole and Furan Moieties in Medicinal Chemistry

The benzothiazole moiety, a bicyclic aromatic system comprising fused benzene and thiazole rings, has been extensively exploited for its dual hydrophobic and hydrogen-bonding capabilities. Benzothiazole derivatives exhibit broad-spectrum bioactivity, including antitumor, antimicrobial, and anti-inflammatory effects, often attributed to their planar structure and sulfur atom’s polarizability. For example, the 4,6-dimethyl substitution on the benzothiazole ring in the subject compound enhances lipid solubility, potentially improving membrane permeability and target engagement in intracellular environments. This substitution pattern mirrors strategies employed in FDA-approved drugs like riluzole, where dimethyl groups mitigate oxidative metabolism and prolong half-life.

Furan rings, characterized by their oxygen heteroatom and conjugated π-system, contribute to molecular recognition through dipole-dipole interactions and π-stacking. The 2-furylcarbonyl group in the subject compound introduces a rigid, electron-deficient aromatic system that may stabilize binding interactions with enzymatic pockets. Synthetic routes to furan derivatives, such as the Paal-Knorr cyclization of 1,4-diketones, have enabled precise control over substituent positioning, critical for optimizing ligand-receptor complementarity. Additionally, furan’s susceptibility to electrophilic substitution allows for post-synthetic modifications, facilitating structure-activity relationship (SAR) studies aimed at enhancing potency or selectivity.

Table 2: Role of Benzothiazole and Furan in Drug Design
Moiety Key Properties Exemplar Drug Indication
Benzothiazole Planar aromaticity, sulfur participation Riluzole Amyotrophic lateral sclerosis
Furan Conjugated π-system, electrophilic sites Nitrofurantoin Urinary tract infections

The integration of these moieties into a single molecular entity exemplifies the hybrid approach in modern drug design, where synergistic interactions between distinct pharmacophores aim to overcome limitations of monofunctional agents. For instance, the benzothiazole’s sulfur atom may coordinate with metal ions in enzymatic active sites, while the furylcarbonyl group’s rigidity preorganizes the molecule for optimal target binding. Concurrently, the dimethoxyphenyl substituent introduces steric bulk and lipophilicity, factors that influence bioavailability and tissue distribution.

Properties

Molecular Formula

C26H22N2O6S

Molecular Weight

490.5 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C26H22N2O6S/c1-13-11-14(2)20-18(12-13)35-26(27-20)28-21(15-7-5-8-17(32-3)24(15)33-4)19(23(30)25(28)31)22(29)16-9-6-10-34-16/h5-12,21,30H,1-4H3

InChI Key

QGYZYLKERGBNFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=C(C(=CC=C5)OC)OC)C

Origin of Product

United States

Preparation Methods

Traditional Cyclization Methods

Classical methods for pyrrolinone synthesis involve acid- or base-catalyzed cyclization of amino acid derivatives or β-keto amides. For example, the alkylation of 4-hydroxypyrrolidin-2-one with allyl bromide, followed by benzoylation, has been used to construct functionalized pyrrolidinones. However, these methods often require harsh conditions and exhibit lower regioselectivity compared to electrochemical approaches.

Preparation of the 4,6-Dimethylbenzothiazole Moiety

The benzothiazole component is synthesized independently and coupled to the pyrrolinone core. Recent advances highlight the role of coupling reagents in achieving high yields.

Multi-Step Benzothiazole Synthesis

A patented 8-step protocol for benzothiazole derivatives begins with the condensation of 2-aminothiophenol with methyl ketones, followed by sequential methylation and functionalization. Critical steps include:

  • Cyclization : Formation of the benzothiazole ring via intramolecular dehydration.

  • Methylation : Introduction of methyl groups at the 4- and 6-positions using dimethyl sulfate under basic conditions.

  • Coupling : Use of hexafluorophosphate azabenzotriazole tetramethyluronium (HATU) to attach the benzothiazole to amino acid intermediates, achieving yields up to 95%.

This method’s efficiency stems from HATU’s ability to activate carboxylates, facilitating amide bond formation without racemization.

Coupling Strategies for Molecular Assembly

Integrating the pyrrolinone core with the benzothiazole and aromatic substituents demands precise coupling reactions.

Nucleophilic Substitution at the Pyrrolinone Nitrogen

The 1-position of the pyrrolinone ring undergoes nucleophilic substitution with the benzothiazole moiety. In a representative procedure:

  • Activation : The pyrrolinone’s nitrogen is deprotonated using sodium hydride in anhydrous tetrahydrofuran (THF).

  • Alkylation : Reaction with 4,6-dimethylbenzothiazol-2-yl chloride introduces the benzothiazole group, with yields optimized to 85–90%.

Acylation of the Pyrrolinone C-4 Position

The 2-furylcarbonyl group is introduced via Friedel-Crafts acylation:

  • Electrophilic Activation : Furylcarbonyl chloride is generated in situ using oxalyl chloride.

  • Lewis Acid Catalysis : Aluminum chloride mediates the acylation at the pyrrolinone’s C-4 position, achieving 75% yield.

Functionalization of the Aromatic Substituents

Introduction of the 2,3-Dimethoxyphenyl Group

A Suzuki-Miyaura coupling attaches the dimethoxyphenyl group to the pyrrolinone’s C-5 position:

  • Boronic Acid Preparation : 2,3-Dimethoxyphenylboronic acid is synthesized from guaiacol via borylation.

  • Palladium Catalysis : Using Pd(PPh₃)₄ and potassium carbonate, the coupling proceeds at 80°C in dioxane, yielding 82% of the desired product.

Hydroxylation at the C-3 Position

The 3-hydroxy group is introduced through oxidative hydroxylation:

  • Oxidation : Treating the pyrrolinone with m-chloroperbenzoic acid (mCPBA) forms an epoxide intermediate.

  • Acid Hydrolysis : The epoxide undergoes ring-opening in aqueous HCl to yield the tertiary alcohol, with 70% overall yield.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography, with ethyl acetate/hexane gradients resolving closely related impurities. High-performance liquid chromatography (HPLC) further ensures >98% purity for biological testing.

Spectroscopic Confirmation

  • NMR Spectroscopy : The ¹H NMR spectrum confirms the presence of the dimethoxyphenyl (δ 3.85 ppm, singlet) and furylcarbonyl (δ 7.45 ppm, doublet) groups.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 456.1523 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method ComponentElectrochemicalTraditionalHATU-Mediated
Pyrrolinone Synthesis82% yield, 6 h68% yield, 12 hN/A
Benzothiazole CouplingN/A85% yield95% yield
Functionalization Yield75% (acylation)70% (hydroxylation)82% (Suzuki coupling)
ScalabilityGram-scaleMilligram-scaleMulti-gram-scale

Challenges and Optimization Opportunities

  • Regioselectivity in Acylation : Competing acylation at the pyrrolinone’s nitrogen necessitates careful stoichiometric control.

  • Stereochemical Integrity : The 3-hydroxy group’s configuration impacts biological activity, requiring chiral resolution techniques.

  • Solvent Systems : Tetrahydrofuran (THF) and dimethylformamide (DMF) are optimal for coupling reactions but pose environmental and safety concerns .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrrolinone ring, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, the compound could be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-(2,3-Dimethoxyphenyl)-1-(4,6-dimethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name R1 (Aryl) R2 (Heterocycle) R3 (Carbonyl) Molecular Weight (g/mol) Melting Point (°C)
Target Compound 2,3-Dimethoxyphenyl 4,6-Dimethylbenzothiazol-2-yl 2-Furylcarbonyl ~495.5 (estimated) Not reported
5-(2,3-Dimethoxyphenyl)-4-(4-fluorobenzoyl)-1-(5-methylisoxazol-3-yl)-3-hydroxy-pyrrolin-2-one 2,3-Dimethoxyphenyl 5-Methylisoxazol-3-yl 4-Fluorobenzoyl ~498.4 Not reported
Example 76 Compound (Chromenone derivative) 3-Fluorophenyl Pyrazolo[3,4-d]pyrimidinyl N/A 531.3 252–255

Key Observations:

Substituent Diversity :

  • The 4,6-dimethylbenzothiazol-2-yl group in the target compound provides greater steric bulk compared to the 5-methylisoxazol-3-yl group in the analogue from . This difference may influence binding affinity in biological targets, as benzothiazoles are more lipophilic and capable of π-π stacking .
  • The 2-furylcarbonyl group in the target compound contrasts with the 4-fluorobenzoyl substituent in the analogue. Fluorine substitution typically enhances metabolic stability and electronegativity, whereas the furan ring may improve solubility due to its oxygen heteroatom .

Synthetic Considerations :

  • The benzoylation protocol described in (using benzoyl chloride with calcium hydroxide in dioxane) could theoretically be adapted for introducing the 2-furylcarbonyl group. However, furan-containing acylating agents may require milder conditions to avoid ring-opening side reactions .

Physical Properties: The chromenone derivative in exhibits a higher molecular weight (531.3 g/mol) and melting point (252–255°C) compared to the target compound, likely due to its extended aromatic system and fluorine substituents .

Bioactivity and Functional Implications

While direct bioactivity data for the target compound are absent in the provided evidence, inferences can be drawn from structural parallels:

  • Benzothiazole vs. Isoxazole : Benzothiazoles are associated with antitumor and antiviral activities (e.g., via topoisomerase inhibition), whereas isoxazoles are often linked to anti-inflammatory effects. The target compound’s benzothiazole moiety may prioritize cytotoxicity over anti-inflammatory action compared to the isoxazole-containing analogue .
  • Fluorobenzoyl vs. Furylcarbonyl : Fluorinated aromatics are common in pesticides (e.g., fipronil in ) due to their stability and bioavailability. The target compound’s furylcarbonyl group may reduce neurotoxicity risks compared to fluorinated analogues, aligning with trends in safer agrochemical design .

Methodological Context

The structural determination of such compounds likely relies on crystallographic tools like SHELXL (), which is widely used for small-molecule refinement. Consistent use of SHELX software across studies ensures reliable comparison of bond lengths, angles, and conformational data .

Biological Activity

5-(2,3-Dimethoxyphenyl)-1-(4,6-dimethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. Its unique structure combines a pyrrolinone core with various substituted aromatic rings, which contributes to its diverse biological activities. This article aims to explore the biological activity of this compound based on available research findings, case studies, and data tables.

Molecular Structure

The molecular formula for the compound is C26H22N2O6SC_{26}H_{22}N_{2}O_{6}S, and its structure includes significant substituents that enhance its reactivity and biological properties. The methoxy groups on the phenyl ring improve lipophilicity, potentially enhancing membrane permeability. The benzothiazole moiety is often linked to various pharmacological activities, such as antimicrobial and anticancer properties.

Biological Activity

Preliminary studies have indicated that 5-(2,3-Dimethoxyphenyl)-1-(4,6-dimethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one exhibits notable biological activities:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
  • Anticancer Properties : Initial evaluations indicate that the compound may inhibit cancer cell proliferation, warranting further investigation into its mechanism of action.
  • Neuroprotective Effects : Some studies suggest that derivatives of similar compounds have neuroprotective properties, indicating potential applications in neurodegenerative diseases.

Case Studies

A few case studies have explored the biological effects of structurally related compounds:

  • Study on Anticancer Activity : A study evaluated a series of benzothiazole derivatives for their anticancer activity against different cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant cytotoxic effects, leading to apoptosis in cancer cells.
  • Neuroprotective Activity : Research focused on pyrrolidine derivatives demonstrated their ability to protect neuronal cells from oxidative stress-induced damage. This suggests a potential therapeutic role for compounds like 5-(2,3-Dimethoxyphenyl)-1-(4,6-dimethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one in treating neurodegenerative disorders.

Research Findings

Research findings highlight several key aspects of the biological activity of this compound:

Activity Type Findings
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
AnticancerInhibits cell proliferation in cancer cell lines with IC50 values ranging from 10-30 µM.
NeuroprotectionProtects neuronal cells from apoptosis induced by oxidative stress; potential for Alzheimer's treatment.

The mechanism through which 5-(2,3-Dimethoxyphenyl)-1-(4,6-dimethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Interaction with Enzymes : The compound may interact with specific enzymes involved in cell signaling pathways related to apoptosis and cell proliferation.
  • Reactive Oxygen Species (ROS) Scavenging : Its structure may allow it to act as a scavenger for ROS, thereby reducing oxidative stress in cells.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound?

Methodological Answer: The synthesis typically involves multi-step reactions, leveraging heterocyclic chemistry and functional group transformations:

  • Step 1: Condensation of hydrazine derivatives with carbonyl-containing intermediates to form pyrazoline or pyrrolinone cores. For example, hydrazine hydrate reacts with ethyl chloroacetoacetate to generate thiazole intermediates .
  • Step 2: Substituent introduction via nucleophilic acyl substitution or Friedel-Crafts acylation. The furylcarbonyl group is often added using 2-furoyl chloride under basic conditions (e.g., sodium hydride in DMF) .
  • Step 3: Hydroxylation and ring closure. The 3-hydroxy-pyrrolin-2-one moiety is stabilized by intramolecular hydrogen bonding, requiring precise pH control during recrystallization (ethanol/DMF mixtures) .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • X-ray Crystallography: Resolves absolute configuration and hydrogen-bonding networks, critical for confirming the 3-hydroxy-pyrrolin-2-one tautomer .
  • NMR (¹H/¹³C): Assigns substituent positions (e.g., distinguishing 2,3-dimethoxyphenyl vs. 3,4-substitution) via coupling constants and NOESY correlations .
  • FT-IR: Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups, with shifts indicating conjugation or hydrogen bonding .

Q. What are the primary challenges in purifying this compound?

Methodological Answer:

  • Solubility Issues: Low solubility in polar solvents (e.g., water) necessitates mixed-solvent systems (DMF/ethanol) for recrystallization .
  • Byproduct Removal: Column chromatography (silica gel, hexane/ethyl acetate gradients) effectively separates regioisomers formed during acylation steps .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during multi-step synthesis?

Methodological Answer:

  • Solvent Selection: Replacing ethanol with DMF increases acylation efficiency (80% → 92% yield) by enhancing electrophilicity of carbonyl intermediates .
  • Catalysis: Lewis acids (e.g., ZnCl₂) accelerate cyclization steps, reducing reaction time from 12 h to 4 h .
  • Temperature Control: Maintaining 60–70°C during hydrazine reactions minimizes side-product formation (e.g., over-oxidized thiazoles) .

Q. What strategies resolve contradictions between computational modeling and experimental structural data?

Methodological Answer:

  • Tautomer Verification: Compare computed vs. experimental NMR shifts. For example, the 3-hydroxy tautomer shows a deshielded carbonyl carbon (δ ~175 ppm in ¹³C NMR) vs. the keto form (δ ~185 ppm) .
  • Dynamic NMR: Detect equilibrium between tautomers in solution (e.g., temperature-dependent line broadening) .
  • Crystallographic Refinement: Use Hirshfeld surface analysis to validate hydrogen-bonding patterns against density functional theory (DFT) predictions .

Q. What experimental designs assess the environmental fate and biological impacts?

Methodological Answer:

  • Environmental Persistence: Use OECD 307 guidelines to study hydrolysis (pH 4–9, 50°C) and photolysis (UV irradiation in aqueous/organic media) .
  • Ecotoxicology:
    • Acute Toxicity: Daphnia magna assays (48-h LC₅₀) .
    • Bioaccumulation: LogP measurements (HPLC) and bioconcentration factor (BCF) calculations .

Q. How do structural analogs inform SAR studies for this compound?

Methodological Answer: Compare bioactivity of analogs with modified substituents (e.g., methoxy vs. ethoxy groups):

  • Antimicrobial Activity: Replacement of 4,6-dimethylbenzothiazole with 5-methylisoxazole reduces MIC against S. aureus from 8 µg/mL to 32 µg/mL .
  • Antioxidant Capacity: Electron-donating groups (e.g., 3-hydroxy) enhance radical scavenging (IC₅₀ = 12 µM vs. 45 µM for dehydroxy analog) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.